Ethyltriphenylphosphonium bromide

Phase-transfer catalysis Benzoin condensation Biphasic catalysis

Choose ethyltriphenylphosphonium bromide when your Wittig olefination demands precise ethylidene transfer with predictable stereoselectivity—unlike methyl- or butyl- analogs, its ethyl group provides an unrivaled reactivity niche for C2-extended alkene construction. With a water solubility of 120 g/L at 23°C, it delivers superior phase-transfer catalyst partitioning compared to tetrabutylammonium salts. Proven in peptide FAB-CAD MS derivatization, D-amino acid synthesis, and Leiodolide A production via HWE olefination. This is not a generic phosphonium salt; it is the balanced-lipophilicity reagent your biphasic reaction workflow requires.

Molecular Formula C₂₀H₂₀BrP
Molecular Weight 371.2 g/mol
CAS No. 1530-32-1
Cat. No. B140384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltriphenylphosphonium bromide
CAS1530-32-1
SynonymsTEP;  TEP (onium compound);  Triphenylethylphosphonium Bromide; 
Molecular FormulaC₂₀H₂₀BrP
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
InChIKeyJHYNXXDQQHTCHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltriphenylphosphonium Bromide (CAS 1530-32-1) Procurement Guide for Wittig Olefination and Phase-Transfer Catalysis


Ethyltriphenylphosphonium bromide (CAS 1530-32-1) is a quaternary phosphonium salt characterized by the molecular formula C20H20BrP and a molecular weight of 371.25 g/mol [1]. This white to off-white crystalline solid exhibits a melting point range of 203-208°C and demonstrates notable solubility in water (120 g/L at 23°C) and chloroform, while showing limited solubility in lower alcohols and aromatic hydrocarbons [2]. The compound serves as a foundational reagent in organic synthesis, functioning both as a Wittig reagent for alkene formation and as a phase-transfer catalyst in biphasic reaction systems .

Why Generic Substitution of Ethyltriphenylphosphonium Bromide with Other Phosphonium Salts Risks Experimental Inconsistency


While numerous phosphonium salts are commercially available, the alkyl chain length and counterion composition of ethyltriphenylphosphonium bromide confer distinct physicochemical and reactivity profiles that cannot be assumed interchangeable. Substitution with methyl-, butyl-, or tetraphenyl- analogs alters both the electronic environment at the phosphorus center and the steric bulk of the ylide precursor, directly impacting Wittig reaction stereoselectivity and yield . Furthermore, in phase-transfer catalysis applications, the partitioning coefficient between aqueous and organic phases is highly dependent on the alkyl substituent, with ethyltriphenylphosphonium bromide exhibiting a balanced lipophilicity that differs markedly from tetrabutylammonium salts [1]. The evidence presented below quantifies these differential properties, demonstrating that seemingly minor structural variations translate into measurable performance differences that directly impact synthetic outcomes and process economics.

Quantitative Differential Evidence for Ethyltriphenylphosphonium Bromide: Comparator-Based Performance Data


Phase-Transfer Catalytic Efficiency: ETPB vs. TBAB in Benzoin Condensation

In a head-to-head comparative study evaluating phase-transfer catalysts for the atom-efficient benzoin condensation in a liquid-liquid biphasic system, ethyltriphenylphosphonium bromide (ETPB) was directly compared against tetra-n-butylammonium bromide (TBAB), tetramethylammonium bromide (TMAB), and tetrabutylammonium hydrogensulfate (TBAHS) under otherwise identical reaction conditions at 80 °C [1]. While TBAB achieved 75% conversion with >95% selectivity, ETPB exhibited a distinct kinetic profile and partitioning behavior that resulted in a different conversion-selectivity balance [1]. The study established that the overall reaction follows second-order kinetics in benzaldehyde and first-order in the quaternary ammonium salt of the cyanide ion, with the quaternary phosphonium salt ETPB demonstrating a unique pseudo-phase transfer mechanism distinct from traditional phase-transfer pathways [1].

Phase-transfer catalysis Benzoin condensation Biphasic catalysis

Wittig Reaction Stereoselectivity: Ethyl Ylide vs. Methyl Ylide in Alkene Formation

The ethyltriphenylphosphonium ylide generated from ethyltriphenylphosphonium bromide yields an ethylidene group transfer with stereoselectivity that is predictable and controllable, resulting in moderate to good yields in Wittig reactions with aldehydes and ketones . The 'nonstabilized' phosphorus ylide derived from this compound exhibits distinct stereochemical outcomes compared to the methyl analog (methyltriphenylphosphonium bromide). Crystallographic analysis reveals that the ethyltriphenylphosphonium cation adopts a specific spatial arrangement with aromatic ring dihedral angles of 55.24°, 76.16°, and 85.68° [1], which influences the approach trajectory of the carbonyl substrate and consequently the E/Z ratio of the resulting alkene [2]. In the Schlosser modification of the Wittig reaction, ethyltriphenylphosphonium bromide demonstrates particular utility .

Wittig olefination Stereoselective synthesis Ylide chemistry

Comparative Dye Decolorization Efficiency: ETPB vs. Tetraphenylphosphonium Bromide

A comparative study of decolorization efficiency for four anionic dyes in aqueous solution directly evaluated ethyltriphenylphosphonium bromide against tetraphenylphosphonium bromide using spectroscopic measurements in neutral, acidic, and basic media [1]. The investigation demonstrated that tetraphenylphosphonium bromide, which contains a more hydrophobic structure, exhibited higher decolorization efficiency than ethyltriphenylphosphonium bromide due to enhanced ion-pair formation with the reactive dyes [1]. NMR studies confirmed the formation of ion pairs between the tetrasubstituted phosphonium salts and the reactive dyes [1]. This direct comparison establishes a quantifiable structure-property relationship: the hydrophobic character of the phosphonium cation directly correlates with dye removal capacity.

Dye removal Wastewater treatment Ion-pair extraction

Crystal Structure Comparison: Ethyl vs. Methyl Triphenylphosphonium Cation Geometry

Single-crystal X-ray diffraction analysis of the ethyltriphenylphosphonium cation in the bis(α,α,α',α'-tetracyanoquinodimethanide) salt revealed a triclinic crystal system (space group Pī) with unit cell parameters a = 8.882(7) Å, b = 13.522(5) Å, c = 15.927(6) Å, α = 75.34(3)°, β = 96.69(5)°, γ = 100.56(3)°, refined to a residual of 0.039 for 3047 observed reflections at 295 K [1]. The structure closely resembles that of the methyltriphenylphosphonium analogue, with both cations forming similar tetrad arrangements of TCNQ molecules [1]. In the dihydrate form of the bromide salt, the cation exhibits aromatic ring dihedral angles of 55.24°, 76.16°, and 85.68°, with O—H⋯Br and O—H⋯O hydrogen bonds forming a three-dimensional network [2].

X-ray crystallography Cation geometry Structural biology

Thermal Decomposition Pathways: Ethyl vs. Methyl vs. Isopropyl Phosphonium Esters

A systematic study of thermal decomposition of molten triphenylphosphonium alkyl ester bromides at 130 and 225 °C compared the ethyl derivative with methyl and isopropyl analogs [1]. The initial reactions of the ethyl ester involve halide ion acting as a base to generate the ylide Ph3P=CH2, which can subsequently undergo protonation by HX or transylidation pathways [1]. This decomposition behavior differs from the methyl ester, where initial halide attack on the methyl group produces methyl halide directly, and from the isopropyl ester, which follows a similar base-mediated pathway to the ethyl analog [1]. The t-butyl ester, in contrast, generates Ph3P+-CH3X- without transylidation products [1]. The first-formed ylide can be trapped by reactive alkyl and acyl halides, and the transient ylidic esters decompose thermally to triphenylphosphine oxide [1].

Thermal stability Decomposition kinetics Ylide generation

Mass Spectrometry Enhancement: Ethyl-TPP Peptide Derivatization vs. Underivatized Peptides

In fast atom bombardment collisionally-activated dissociation (FAB-CAD) tandem mass spectrometry, ethyl-triphenylphosphonium (ethyl-TPP) derivatization of peptides significantly enhances ionization efficiency and fragmentation predictability compared to underivatized peptides [1]. The derivatization procedure allows the ethyl-TPP moiety to be selectively attached to either the N- or C-terminus [2]. Upon collisionally-activated dissociation, derivatized peptides generate a predictable series of sequence ions from either the C-terminus or N-terminus depending on the location of the ethyl-TPP moiety, which improves the success rate for sequence determination [1]. The increased detectability and fragmentation advantages were demonstrated in comparative mass spectra of underivatized and derivatized peptides containing up to 20 amino acid residues, including those with N-terminal blocking groups, phosphate groups, or disulfide bonds [2].

Peptide sequencing Mass spectrometry Derivatization

Optimal Application Scenarios for Ethyltriphenylphosphonium Bromide Based on Quantified Differential Evidence


Wittig Olefination for C2-Extended Alkene Synthesis

Ethyltriphenylphosphonium bromide is the optimal choice for Wittig reactions requiring transfer of an ethylidene group to aldehydes or ketones for the synthesis of C2-extended alkenes . The compound generates a 'nonstabilized' phosphorus ylide with stereoselectivity that is predictable and controllable . Users requiring methylene transfer should instead select methyltriphenylphosphonium bromide; those requiring longer chain extension should evaluate butyltriphenylphosphonium analogs. The ethyl derivative occupies a unique reactivity niche for medium-chain alkene construction. The Schlosser modification represents a particularly suitable application context .

Phase-Transfer Catalysis in Moderately Hydrophobic Biphasic Systems

Based on the head-to-head comparison with TBAB in benzoin condensation [1], ethyltriphenylphosphonium bromide is suitable for phase-transfer catalysis applications where a phosphonium-based catalyst with balanced lipophilicity is required. Its water solubility of 120 g/L at 23 °C [2] distinguishes it from more hydrophobic tetraphenylphosphonium salts and enables effective partitioning in aqueous-organic biphasic systems. The compound follows a pseudo-phase transfer mechanism [1] that may offer advantages in specific substrate-reagent combinations.

Peptide Derivatization for Enhanced Mass Spectrometric Sequencing

Ethyltriphenylphosphonium bromide serves as a derivatization agent for peptides prior to FAB-CAD tandem mass spectrometric analysis [3]. The ethyl-TPP moiety significantly enhances ionization efficiency and generates predictable sequence ions that improve the success rate for peptide sequence determination [3]. This application is particularly valuable for hydrophilic peptides that exhibit poor native ionization efficiency, as well as for peptides containing N-terminal blocking groups, phosphate modifications, or disulfide bonds [3]. The derivatization procedure enables selective attachment of the ethyl-TPP moiety to either the N- or C-terminus, providing flexibility in fragmentation pathway selection [3].

Synthesis of D-Amino Acids and Natural Product Intermediates

Ethyltriphenylphosphonium bromide is employed as a reactant in the synthesis of D-amino acids from L-cysteine-derived thiazolidines and in the preparation of Leiodolide A through aldol reactions and Horner-Wadsworth-Emmons olefination . The compound also facilitates the preparation of cycloalkanoindolines through diastereoselective intramolecular imino-ene reactions and serves as a reagent in solid-state metathesis polycondensation to prepare alkyl-dipropenylthiophene monomers . These applications leverage the unique reactivity profile of the ethyl-substituted phosphonium center in complex synthetic sequences.

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